3-Fluoro-3-(propan-2-yl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride is a chemical compound with the molecular formula C6H12ClFN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a fluorine atom and an isopropyl group on the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(propan-2-yl)azetidine hydrochloride typically involves the fluorination of an azetidine precursor. One common method is the reaction of 3-(propan-2-yl)azetidine with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(propan-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- Azetidine hydrochloride
Uniqueness
3-Fluoro-3-(propan-2-yl)azetidine hydrochloride is unique due to the presence of both a fluorine atom and an isopropyl group on the azetidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-3-propan-2-ylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(2)6(7)3-8-4-6;/h5,8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPDFDEZDZEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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